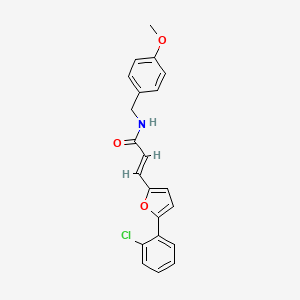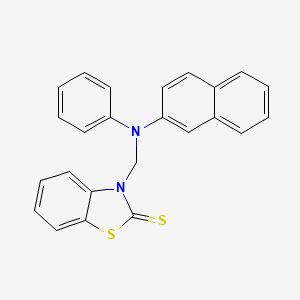
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This specific compound is characterized by the presence of a naphthyl group, a phenylaminomethyl group, and a benzothiazole-2(3H)-thione moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 2-naphthylamine and benzaldehyde under acidic conditions. The reaction mixture is then subjected to cyclization and thionation to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as hydrochloric acid or sulfur.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like sodium borohydride can convert the thione group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, acids, bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-Naphthyl)-1,3-benzothiazole: Shares the benzothiazole and naphthyl moieties but lacks the phenylaminomethyl group.
Benzothiazole-2-thione: Lacks the naphthyl and phenylaminomethyl groups, making it less complex.
N-Phenylbenzothiazole: Contains the phenyl group but lacks the naphthyl and thione groups.
Uniqueness
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
7149-52-2 |
|---|---|
Molecular Formula |
C24H18N2S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-[(N-naphthalen-2-ylanilino)methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C24H18N2S2/c27-24-26(22-12-6-7-13-23(22)28-24)17-25(20-10-2-1-3-11-20)21-15-14-18-8-4-5-9-19(18)16-21/h1-16H,17H2 |
InChI Key |
IAMQAIKSGMHQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CN2C3=CC=CC=C3SC2=S)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)

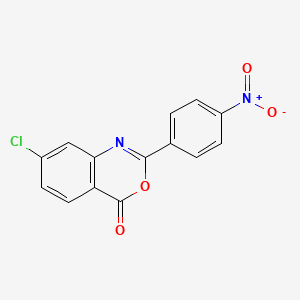
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962922.png)
![3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate](/img/structure/B11962932.png)
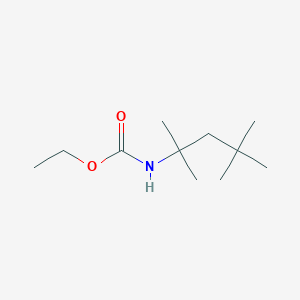
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962939.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11962948.png)
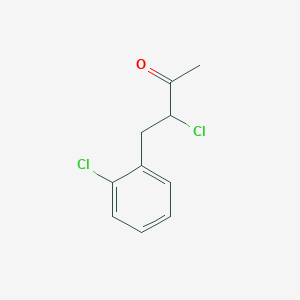

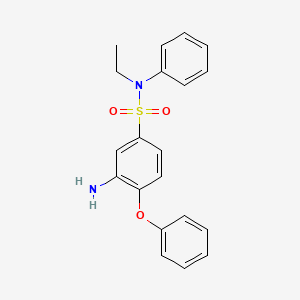
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962979.png)
![4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11962983.png)
